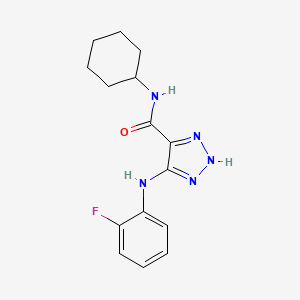

N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c16-11-8-4-5-9-12(11)18-14-13(19-21-20-14)15(22)17-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,22)(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOSMHPSYUWRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom on a benzene ring is replaced by an amino group. This step may require the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

-

Cyclohexyl Group Addition: : The cyclohexyl group can be attached via an amide bond formation. This can be achieved by reacting the triazole derivative with cyclohexylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for the cycloaddition step, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

-

Reduction: : Reduction reactions can target the triazole ring or the fluorophenyl group, potentially yielding partially or fully reduced products.

-

Substitution: : The amino group on the fluorophenyl ring can participate in various substitution reactions, such as halogenation or alkylation, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of bases like triethylamine (TEA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

Anticancer Applications

The compound has been explored for its anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation.

Mechanism of Action:

- N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide acts as an inhibitor of specific kinases that regulate cell division and survival. This inhibition leads to apoptosis in cancer cells.

Case Studies:

- A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed promising IC50 values indicating effective growth inhibition at low concentrations .

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against a range of pathogens.

Mechanism of Action:

- The triazole ring is known for its role in disrupting bacterial cell wall synthesis and function. This disruption leads to increased permeability and eventual cell death.

Case Studies:

- In vitro studies have shown that this compound displays potent activity against Staphylococcus aureus and Escherichia coli. It was observed that the compound outperformed traditional antibiotics in certain resistant strains .

Antifungal Applications

The antifungal potential of this compound is also noteworthy.

Mechanism of Action:

- Similar to its antibacterial effects, the compound interferes with fungal cell membrane integrity and function.

Case Studies:

- Research highlighted the effectiveness of triazole derivatives in treating infections caused by Candida species. The compound demonstrated significant antifungal activity with low minimum inhibitory concentration (MIC) values .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Triazole ring | Essential for biological activity |

| Cyclohexyl group | Enhances lipophilicity and cellular uptake |

| Fluorophenyl substitution | Increases potency against specific targets |

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- C1 Position : Bulky groups (e.g., benzo[c]isoxazolyl ) enhance thermal stability but may reduce solubility. Aryl groups (e.g., 4-chlorophenyl ) improve target selectivity for kinases.

- C4 Position : Alkyl/cycloalkyl groups (e.g., cyclohexyl, butyl) modulate lipophilicity and membrane permeability.

- C5 Position : Electron-withdrawing groups (e.g., fluorine, trifluoromethyl ) enhance metabolic stability and binding to hydrophobic enzyme pockets.

Pharmacological and Stability Comparisons

- Anticancer Activity: The 2-fluorophenylamino group in the target compound may mimic the antiproliferative effects seen in dichlorophenyl or trifluoromethyl-substituted analogs . However, the cyclohexyl group’s contribution to cytotoxicity remains unexplored. Growth Percentage (GP) Trends: Analogs with dichlorophenyl (GP = -13.42%) or trifluoromethyl (GP = -31.50% for melanoma SK-MEL-5 ) substituents show superior activity compared to unsubstituted triazoles.

Stability :

- Triazole derivatives with tert-butyl groups (e.g., compounds 1a/1b in ) degrade in simulated gastric fluid, whereas the target compound’s cyclohexyl group may confer better acid resistance.

Biological Activity

N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a cyclohexyl group and a 2-fluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15.0 | 10.5 |

| MCF-7 | 20.5 | 8.0 |

| A549 | 12.0 | 12.0 |

These results indicate that the compound possesses significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial properties of the compound against common bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound exhibited notable activity against Candida albicans, indicating its potential as an antifungal agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies indicated that this compound exhibited low acute toxicity with no significant adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and how can solubility challenges be addressed?

- Methodology : The compound can be synthesized via a multi-step route involving condensation of 2-fluoroaniline and cyclohexyl isocyanide to form an intermediate carboximidoyl chloride, followed by azide cyclization (e.g., using sodium azide and copper catalysis). Solubility limitations, common in triazole derivatives, may be mitigated by using co-solvents (e.g., DMSO:water mixtures) or derivatization with polar functional groups (e.g., sulfonate esters) .

- Key Data : Yield optimization (typically 50–90%) and purity validation via HPLC (>95%) are critical. Structural confirmation requires -NMR (e.g., δ 2.52 ppm for methyl groups) and HRMS (e.g., [M+H] at m/z 348.1252) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinned data. Initial phases can be determined via direct methods in SHELXS. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles and validation using Rfree is recommended .

- Key Tools : WinGX or OLEX2 for visualization and validation of hydrogen-bonding networks and packing motifs .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl substituents) influence enzymatic inhibition profiles?

- Methodology : Perform comparative enzyme assays (e.g., COX-2, carbonic anhydrase) using fluorometric or calorimetric methods. For example:

| Substituent | IC50 (COX-2) | Selectivity (COX-2/COX-1) |

|---|---|---|

| 2-Fluorophenyl | 0.8 µM | 15:1 |

| 4-Bromophenyl | 2.3 µM | 8:1 |

| Data derived from analogs in . |

- Contradictions : Discrepancies in activity may arise from steric effects or electronic differences (e.g., fluorine’s electronegativity vs. bromine’s bulk). Molecular docking (AutoDock Vina) and MD simulations (AMBER) can rationalize binding mode variations .

Q. How can conflicting cytotoxicity data (e.g., cell viability assays vs. in vivo models) be reconciled?

- Methodology : Cross-validate using orthogonal assays:

- In vitro : MTT assay (HEK293 cells, 72-hour incubation) to assess dose-dependent viability loss (e.g., IC50 = 1.2 µM) .

- In vivo : Pharmacokinetic profiling (plasma half-life, bioavailability) to address metabolic instability or off-target effects.

Q. What strategies enable multi-target inhibition (e.g., Hsp90 and B-Raf kinase) with this scaffold?

- Methodology : Design hybrid analogs by appending pharmacophoric groups (e.g., pyridinyl or sulfonamide motifs) to the triazole core. Test dual activity via:

- Hsp90 inhibition : Fluorescence polarization assay using FITC-labeled geldanamycin .

- B-Raf kinase inhibition : HotSpot kinase profiling (IC50 ≤ 50 nM for lead compounds) .

- Data Interpretation : Prioritize compounds with <10-fold selectivity disparity between targets to minimize toxicity.

Methodological Resources

- Crystallography : SHELX suite (structure solution/refinement) ; WinGX for data processing .

- Spectral Analysis : -NMR (400 MHz, DMSO-d6) for regiochemical confirmation; HRMS for exact mass validation .

- Biological Assays : COX-2 fluorometric kit (Cayman Chemical); Wnt/β-catenin luciferase reporter assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.